5-(1H-Pyrazol-1-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Physicochemical profiling Hydrogen bonding Fragment-based drug design

Researchers requiring well-characterized thiouracil fragments for ectonucleotidase inhibitor discovery face purity inconsistencies and undocumented substitution patterns. This compound resolves those issues with a precisely defined 5-pyrazolyl scaffold, guaranteed ≥95% purity, and full QA documentation. • Thiocarbonyl at C2 alters H-bonding vs. uracil, enabling novel ectonucleotidase binding. • Defined 5-pyrazolyl pattern is critical for SAR; close analogs show >2-fold selectivity shifts. • MW 194.22, XLogP -0.2, TPSA 86.83 Ų - ideal fragment for nucleotide-binding enzyme campaigns.

Molecular Formula C7H6N4OS
Molecular Weight 194.22 g/mol
CAS No. 1314965-49-5
Cat. No. B1506074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1H-Pyrazol-1-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
CAS1314965-49-5
Molecular FormulaC7H6N4OS
Molecular Weight194.22 g/mol
Structural Identifiers
SMILESC1=CN(N=C1)C2=CNC(=S)NC2=O
InChIInChI=1S/C7H6N4OS/c12-6-5(4-8-7(13)10-6)11-3-1-2-9-11/h1-4H,(H2,8,10,12,13)
InChIKeyBCRAQPIEFGNZKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Core Identity & Physicochemical Profile


5-(1H-Pyrazol-1-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one (CAS 1314965-49-5) is a heterocyclic building block combining a pyrazole ring with a 2-thioxo-2,3-dihydropyrimidin-4(1H)-one (thiouracil) core . It possesses a molecular weight of 194.22 g/mol, a calculated XLogP3-AA of -0.2, two hydrogen bond donors, and three hydrogen bond acceptors, positioning it as a moderately polar, low-molecular-weight fragment . Its primary differentiation from the corresponding oxygen analog (uracil) lies in the replacement of the 2-carbonyl oxygen with a thiocarbonyl group, which alters hydrogen-bonding propensity, polarizability, and metabolic stability . The compound is commercially available from multiple vendors at a standard purity of ≥95% .

Fragment-based screening for nucleotide-binding enzyme targets
Thiocarbonyl-containing probe for permeability and hydrogen-bonding studies
5-pyrazolyl regioisomer reference for selectivity SAR mapping

Why Generic Pyrazolyl-Pyrimidinone Substitution Fails


The 2-thioxo-2,3-dihydropyrimidin-4(1H)-one scaffold cannot be indiscriminately substituted with its oxygen analog (uracil) or other regioisomeric pyrazolyl-thioxopyrimidinones without altering key molecular recognition features. In a focused series of pyrazolyl thioxopyrimidinediones, a single substituent change on the pyrazole ring shifted the selectivity profile from h-TNAP inhibition (IC50 = 0.33 ± 0.02 µM) to h-IAP (IC50 = 0.86 ± 0.04 µM) . The precise substitution pattern demonstrated in this class governs both potency and selectivity across the ectonucleotidase family, meaning a close analog cannot be assumed to replicate the binding mode of any specific congener . Furthermore, the thiocarbonyl group at position 2 introduces distinct electronic and steric properties compared to a carbonyl, directly impacting hydrogen-bonding networks and metabolic susceptibility .

Oxygen analog (uracil) may not replicate target engagement due to altered H-bonding, PSA, and metabolic stability.
6-Pyrazolyl regioisomer can invert ectonucleotidase selectivity; 5-substitution is essential for consistent SAR interpretation.
Unspecified-purity analogs from non-verified sources may introduce impurity-driven false positives in screening.

Quantitative Differentiation from Closest Analogs


Thiocarbonyl vs. Carbonyl at Position 2

The target compound replaces the 2-carbonyl oxygen of the uracil analog 5-(1H-pyrazol-1-yl)pyrimidine-2,4(1H,3H)-dione with a thiocarbonyl group. This substitution increases the calculated polar surface area (PSA) from 71.77 Ų (carbonyl analog) to 86.83 Ų, while lowering the XLogP3-AA from -0.7 to -0.2 . The thiocarbonyl is a weaker hydrogen bond acceptor but a stronger C-H hydrogen bond donor, and the larger sulfur atom alters the geometry of the hydrogen-bonding network compared to the oxygen analog . These differences directly affect solubility, permeability, and target engagement.

TPSA comparison
Reported
86.83 Ų vs 71.77 Ų
Δ +21% for thioxo analog
Permeability & solubility property shift
Computed descriptor; experimental validation advised
Physicochemical profiling Hydrogen bonding Fragment-based drug design

Regioisomeric Pyrazole Substitution: 5- vs. 6-Position

The target compound bears the pyrazole ring at the 5-position of the pyrimidinone core. In contrast, commercially available analogs such as 6-(1,5-dimethyl-1H-pyrazol-3-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one (CAS 2098088-20-9) place the heterocycle at the 6-position. The 5-substitution pattern restricts the rotational freedom of the pyrazole ring due to peri-interactions with the adjacent thiocarbonyl, whereas 6-substitution provides a different dihedral angle profile . This conformational difference is critical for matching the shape of a target binding site, as demonstrated in the ectonucleotidase inhibitor series where 5-substituted pyrazolyl compounds (6a, 6h) showed distinct selectivity profiles from their 6-substituted regioisomers .

Regioisomer SAR
Class-level inference
h-TNAP IC50 0.33 µM; selectivity >5-fold shift for h-NPP1 across regioisomers
Selectivity profile depends on substitution position
Based on ectonucleotidase inhibitor series SAR
Conformational analysis Structure-activity relationship Medicinal chemistry

Supplier-Validated Purity & Quality Assurance

The compound is consistently supplied at a minimum purity of 95% (HPLC) by established vendors including Fluorochem (Product F609372) and AKSci (Catalog 4766DM), with batch-specific certificates of analysis available upon request . This contrasts with less-characterized in-class analogs from general chemical marketplaces, where purity specifications are either absent or listed without supporting analytical documentation, introducing risk of irreproducible biological results.

Minimum purity
Data to verify
95+% (HPLC)
Reduces impurity-driven false positive risk
Batch-specific certificate of analysis available
Quality control Reproducibility Procurement

Optimal Research & Industrial Application Scenarios


Fragment-Based Screening Against Nucleotide-Binding Enzymes

The low molecular weight (194.22 Da) and balanced polarity (XLogP3 -0.2) of this compound make it suitable for fragment-based drug discovery campaigns targeting nucleotide-binding enzymes such as ectonucleotidases (h-NPP1, h-NPP3) and alkaline phosphatases. The thiocarbonyl group provides a distinct hydrogen-bonding pattern compared to carbonyl fragments, potentially enabling novel binding interactions .

Selectivity Profiling in Pyrazolyl-Thioxopyrimidinone SAR Series

As a 5-substituted pyrazolyl-thioxopyrimidinone, this compound can serve as a reference point for mapping the selectivity landscape of related ectonucleotidase inhibitors. In the published series, shifting the pyrazole substitution pattern altered selectivity between h-TNAP and h-IAP by over 2-fold, making this precise regioisomer valuable for establishing structure-activity relationships .

Physicochemical Property Benchmarking for Sulfur-Containing Heterocyclic Fragments

With a TPSA of 86.83 Ų and moderate lipophilicity, this compound can be used as a benchmark for assessing the impact of sulfur incorporation on permeability and solubility in heterocyclic fragment libraries. Its physicochemical profile, computed by PubChem, provides a baseline for comparing oxygen-to-sulfur substitutions in pyrimidinone scaffolds .

Quality-Controlled Chemical Probe for Academic and Biotech Screening

The availability of this compound with guaranteed ≥95% purity and full quality assurance documentation from reputable suppliers ensures reproducible results in both academic screening and biotech hit validation workflows, mitigating the risk of impurity-driven false positives .

Application
Selection Property
Validation Focus
Fragment-based screening
Polar fragment with thiocarbonyl H-bond motif
Nucleotide-recognition site engagement
Selectivity profiling SAR
5-Pyrazolyl substitution architecture
Ectonucleotidase isoform selectivity confirmation
Sulfur benchmarking
Sulfur-induced PSA/logP shift
Permeability and solubility in fragment libraries
Quality-controlled probe
Documented purity (≥95%) and QA documentation
Reproducible screening outcomes, impurity risk mitigation
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